molecular formula C21H23FN4O4 B10991590 N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10991590
M. Wt: 414.4 g/mol
InChI Key: ZLNBKCDGECWPKN-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a benzodioxole moiety, a fluorophenyl group, and a piperazine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Amino Group: The benzodioxole intermediate is then reacted with an appropriate amine, such as methylamine, to introduce the amino group.

    Formation of the Piperazine Ring: The amino-benzodioxole intermediate is further reacted with a piperazine derivative, such as 4-(4-fluorophenyl)piperazine, under basic conditions to form the desired piperazine ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the piperazine intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Properties

Molecular Formula

C21H23FN4O4

Molecular Weight

414.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H23FN4O4/c22-16-2-4-17(5-3-16)25-7-9-26(10-8-25)21(28)24-13-20(27)23-12-15-1-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,23,27)(H,24,28)

InChI Key

ZLNBKCDGECWPKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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